Pyrimethamine vs. Trimethoprim: Over 40-Fold Superior Potency Against Plasmodium falciparum DHFR
Pyrimethamine demonstrates significantly greater potency than the antibacterial DHFR inhibitor trimethoprim against Plasmodium falciparum, the malaria parasite. In vitro studies on Kenyan P. falciparum isolates revealed a median IC50 for pyrimethamine of 733.26 nM, compared to a median IC50 of 29,656.04 nM for trimethoprim [1]. This represents a greater than 40-fold difference in potency, confirming that trimethoprim is not a suitable substitute for pyrimethamine in antimalarial applications.
| Evidence Dimension | Median IC50 against Plasmodium falciparum isolates |
|---|---|
| Target Compound Data | 733.26 nM |
| Comparator Or Baseline | Trimethoprim (29,656.04 nM) |
| Quantified Difference | 40.4-fold lower IC50 for Pyrimethamine |
| Conditions | In vitro culture of Kenyan P. falciparum isolates |
Why This Matters
This data directly answers why trimethoprim cannot replace pyrimethamine in malaria research or prophylaxis; its potency is an order of magnitude weaker, rendering it ineffective in standard assays.
- [1] Kiara, S. M., et al. (2009). In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: Emergence of parasites with Ile-164-Leu mutation. Antimicrobial Agents and Chemotherapy, 53(9), 3793–3798. View Source
